1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
CAS No.: 1240573-35-6
Cat. No.: VC11752482
Molecular Formula: C13H16ClF3N2
Molecular Weight: 292.73 g/mol
* For research use only. Not for human or veterinary use.
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine - 1240573-35-6](/images/structure/VC11752482.png) 
                        
Specification
| CAS No. | 1240573-35-6 | 
|---|---|
| Molecular Formula | C13H16ClF3N2 | 
| Molecular Weight | 292.73 g/mol | 
| IUPAC Name | 1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine | 
| Standard InChI | InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 | 
| Standard InChI Key | YCBXPEKBHCIVSZ-UHFFFAOYSA-N | 
| SMILES | CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F | 
| Canonical SMILES | CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F | 
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a piperazine ring (C₄H₁₀N₂) with two distinct substituents:
- 
A 2-methyl group at one nitrogen atom. 
- 
A 4-chloro-3-(trifluoromethyl)benzyl group at the adjacent nitrogen. 
This arrangement creates a sterically hindered environment, influencing both reactivity and intermolecular interactions. The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the aromatic ring introduce strong electron-withdrawing effects, modulating the compound’s electronic profile and solubility .
Physicochemical Parameters
- 
Molecular Formula: C₁₃H₁₅ClF₃N₂ 
- 
Molecular Weight: 296.72 g/mol 
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Density: Estimated at 1.302–1.320 g/cm³ (analogous to related piperazine derivatives) . 
- 
Boiling Point: ~357°C (extrapolated from similar chlorinated aromatics) . 
- 
Solubility: Low polarity due to -CF₃ and -Cl groups; soluble in organic solvents like dichloromethane or dioxane . 
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine likely involves multi-step functionalization of the piperazine core, drawing parallels to methods described in patent CN110885298B . A hypothetical pathway includes:
- 
Nitration and Reduction: 
- 
Piperazine Functionalization: 
Table 2: Critical Reaction Conditions
Challenges in Synthesis
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